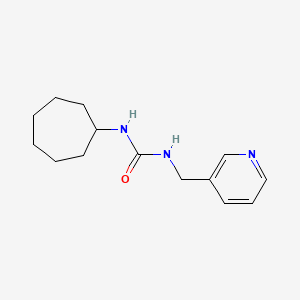
1-Cycloheptyl-3-(pyridin-3-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cycloheptyl-3-(pyridin-3-ylmethyl)urea, also known as CYH-33, is a synthetic compound that belongs to the class of urea derivatives. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.
Mécanisme D'action
The exact mechanism of action of 1-Cycloheptyl-3-(pyridin-3-ylmethyl)urea is not fully understood. However, it has been shown to inhibit the activity of several enzymes and proteins that are involved in various cellular processes. For example, 1-Cycloheptyl-3-(pyridin-3-ylmethyl)urea has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. It also inhibits the activity of protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
1-Cycloheptyl-3-(pyridin-3-ylmethyl)urea has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 1-Cycloheptyl-3-(pyridin-3-ylmethyl)urea has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Cycloheptyl-3-(pyridin-3-ylmethyl)urea is its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-diabetic effects, making it a promising candidate for drug development. However, one of the limitations of 1-Cycloheptyl-3-(pyridin-3-ylmethyl)urea is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 1-Cycloheptyl-3-(pyridin-3-ylmethyl)urea. One area of research could focus on improving the solubility of the compound, which would make it easier to use in experiments. Additionally, further studies could be conducted to better understand the mechanism of action of 1-Cycloheptyl-3-(pyridin-3-ylmethyl)urea and its potential therapeutic applications in various diseases. Finally, research could be conducted to develop more potent derivatives of 1-Cycloheptyl-3-(pyridin-3-ylmethyl)urea with improved efficacy and fewer side effects.
Méthodes De Synthèse
The synthesis of 1-Cycloheptyl-3-(pyridin-3-ylmethyl)urea involves the reaction of 1-cycloheptyl-3-(chloromethyl)urea with pyridine-3-carboxaldehyde in the presence of a base, such as potassium carbonate or sodium hydride. The reaction proceeds through the formation of an intermediate, which is then treated with sodium borohydride to yield the final product. The purity of the compound can be confirmed using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
1-Cycloheptyl-3-(pyridin-3-ylmethyl)urea has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It also has anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis. Additionally, 1-Cycloheptyl-3-(pyridin-3-ylmethyl)urea has been shown to have anti-diabetic effects by improving glucose tolerance and insulin sensitivity.
Propriétés
IUPAC Name |
1-cycloheptyl-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c18-14(16-11-12-6-5-9-15-10-12)17-13-7-3-1-2-4-8-13/h5-6,9-10,13H,1-4,7-8,11H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQHVUFHFAQJAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cycloheptyl-3-(pyridin-3-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7470668.png)
![N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7470673.png)
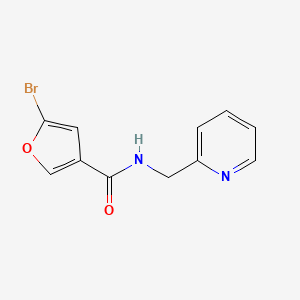

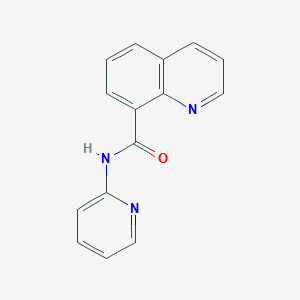


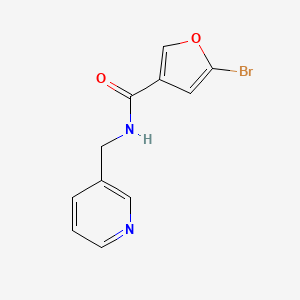

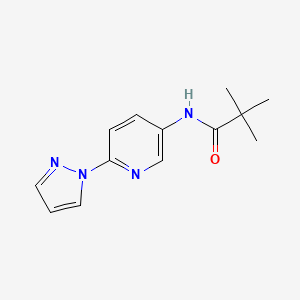
![Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7470762.png)

